molecular formula C27H27NO6 B11387794 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11387794
M. Wt: 461.5 g/mol
InChI Key: PJSCDHGYEHBBFI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxole and furochromen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the furochromen structure. The final step involves the acylation reaction to form the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is unique due to its complex structure, which combines elements of benzodioxole and furochromen. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C27H27NO6/c1-14-8-21-24(25-23(14)18(12-31-25)27(3,4)5)15(2)17(26(30)34-21)10-22(29)28-11-16-6-7-19-20(9-16)33-13-32-19/h6-9,12H,10-11,13H2,1-5H3,(H,28,29)

InChI Key

PJSCDHGYEHBBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)C5=C1C(=CO5)C(C)(C)C

Origin of Product

United States

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